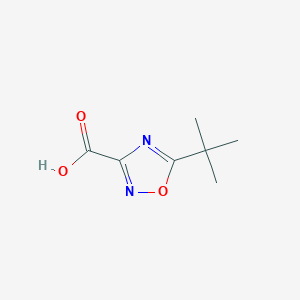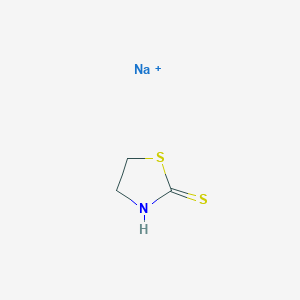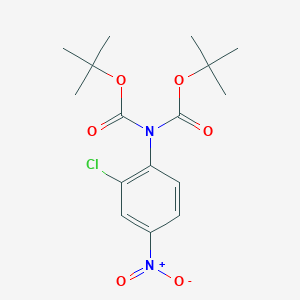
3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol
Übersicht
Beschreibung
3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol is an organic compound with the molecular formula C15H10F6O. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further connected to a benzyl alcohol moiety. This compound is notable for its high electronegativity and steric hindrance due to the trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol typically involves the trifluoromethylation of benzyl alcohol derivatives. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with a suitable nucleophile under controlled conditions . Another approach involves the radical trifluoromethylation of benzyl alcohol using trifluoromethylating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters are crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted benzaldehydes, benzoic acids, and various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways . The high electronegativity and steric hindrance of the trifluoromethyl groups play a crucial role in modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl chloride
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol is unique due to its alcohol functional group, which allows for further chemical modifications and applications. The presence of two trifluoromethyl groups also imparts distinct physicochemical properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
[3-[3,5-bis(trifluoromethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-2-9(4-10)8-22/h1-7,22H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGZISRGZBMZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572382 | |
| Record name | [3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208941-46-2 | |
| Record name | [3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid](/img/structure/B1627479.png)





![5-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B1627492.png)







